2-AMINO-1-(4-METHYLBENZYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE
Overview
Description
2-Amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide is a complex organic compound with a unique structure that includes an amino group, a methylbenzyl group, and a diphenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with a suitable diphenyl-substituted pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
2-Amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole: Lacks the cyanide group, which may affect its reactivity and applications.
4-Methylbenzylamine: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Diphenylpyrrole: Another related compound with different substituents on the pyrrole ring.
Uniqueness
2-Amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-1-[(4-methylphenyl)methyl]-4,5-diphenylpyrrole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-18-12-14-19(15-13-18)17-28-24(21-10-6-3-7-11-21)23(22(16-26)25(28)27)20-8-4-2-5-9-20/h2-15H,17,27H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZGDPLJLGGGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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